molecular formula C6H6N2O2 B1590816 3-Methoxypyrazine-2-carbaldehyde CAS No. 63874-90-8

3-Methoxypyrazine-2-carbaldehyde

Cat. No.: B1590816
CAS No.: 63874-90-8
M. Wt: 138.12 g/mol
InChI Key: PWNNCWQBJSXORO-UHFFFAOYSA-N
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Description

3-Methoxypyrazine-2-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H6N2O2 It is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances This compound is characterized by a pyrazine ring substituted with a methoxy group at the third position and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazine-2-carbaldehyde typically involves the reaction of pyrazine derivatives with methoxy and aldehyde functional groups. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes steps such as purification through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methoxypyrazine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems .

Properties

IUPAC Name

3-methoxypyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNNCWQBJSXORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579085
Record name 3-Methoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63874-90-8
Record name 3-Methoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyrazine-2-carbaldehyde
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Synthesis routes and methods I

Procedure details

Name
CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

To an cooled solution (−78° C. internal temp) of 1 g of methyl 3-methoxypyrazine-2-carboxylate in 50 mL of toluene was added 6 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of methanol and concentrated under reduced pressure. To a stirred solution of the residue in 100 mL of dichloromethane was added 10 mL of water, then 10 g of MgSO4. The mixture was filtered and 1.5 g of activated MnO2 was added. The mixture was heated to reflux under nitrogen for 5 h, then cooled and filtered. Concentration under reduced pressure gave the product as an odiferous solid: MS (m+1)=139.1; 1H NMR (400 MHz, CDCl3) 10.25 (s, 1H), 8.4 (m, 2H), 4.15 (s, 3H).
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1 g
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6 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 3-methoxypyrazine-2-carbaldehyde 2,4-dinitrophenylhydrazone?

A1: The compound crystallizes in the monoclinic system with the space group P21/c. Its unit cell dimensions are a=7.1026 Å, b=9.404 Å, c=21.372 Å, and β=108.246° []. The crystal structure was refined to an R-factor of 0.087 [].

Q2: Are there any specific structural features observed in the crystallized form of this compound 2,4-dinitrophenylhydrazone?

A2: Yes, a key structural feature is that all the atoms of the phenylhydrazone moiety, along with the methoxy methyl group and the oxygen atoms of the nitro group, lie within the same plane [].

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